molecular formula C13H12ClNO4S2 B11266654 Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11266654
M. Wt: 345.8 g/mol
InChI Key: DINPKOLCTLTMRQ-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound with a complex structure that includes a thiophene ring, a sulfamoyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-amino-2-thiophenecarboxylate with chlorosulfonic acid to introduce the sulfamoyl group. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is essential to maintain the desired reaction conditions and to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate exerts its effects involves interactions with various molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of a thiophene ring with a sulfamoyl group and a carboxylate ester makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H12ClNO4S2

Molecular Weight

345.8 g/mol

IUPAC Name

methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C13H12ClNO4S2/c1-8-9(14)4-3-5-10(8)15-21(17,18)11-6-7-20-12(11)13(16)19-2/h3-7,15H,1-2H3

InChI Key

DINPKOLCTLTMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC

Origin of Product

United States

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